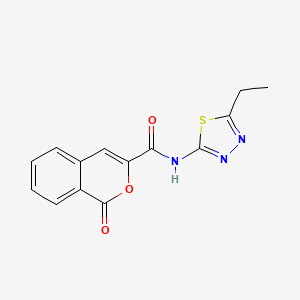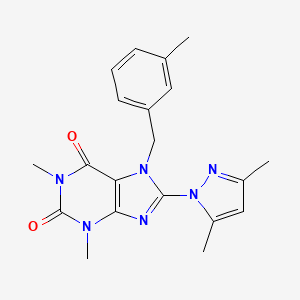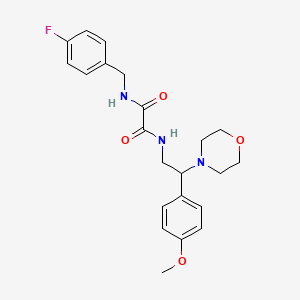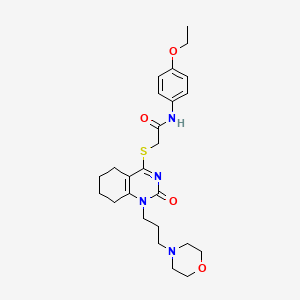![molecular formula C22H18FN3O3S B2874389 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923147-09-5](/img/structure/B2874389.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Antimicrobial Activity
Research on fluorine-substituted sulphonamide benzothiazole compounds, including structures similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide, has demonstrated potential antimicrobial properties. The incorporation of fluorine atoms and benzothiazole moieties has been shown to enhance the antimicrobial efficacy of these compounds. Their synthesis and pharmacological evaluation, particularly against microbial strains, indicate their potential as biodynamic agents with significant therapeutic applications (Jagtap et al., 2010).
Tuberculosis Treatment
In the quest for novel treatments against tuberculosis, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).
Fluorescence Probes for Chemical Detection
The development of reaction-based fluorescent probes using benzothiazole derivatives for selective discrimination of thiophenols over aliphatic thiols showcases another scientific application. These probes, through their intramolecular charge transfer pathways, offer sensitive and selective detection techniques crucial in chemical, biological, and environmental sciences (Wang et al., 2012).
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of benzothiazole derivatives has provided insights into their potential use in medical imaging and the study of peripheral benzodiazepine receptors. These studies involve the development of compounds with high affinity and selectivity for peripheral benzodiazepine receptors, which could be used in neurodegenerative disorder imaging (Fookes et al., 2008).
Vascular Endothelial Growth Factor Inhibition
Another significant application is the discovery of compounds acting as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Such inhibitors are crucial in cancer therapy, where the inhibition of angiogenesis can limit tumor growth and metastasis (Borzilleri et al., 2006).
Orientations Futures
Thiazoles and their derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities. Additionally, the design and structure-activity relationship of bioactive molecules could be explored .
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLVXXYLMVCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874308.png)

![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2874314.png)



![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2874323.png)

